molecular formula C23H31N3OSe B14490336 2-(3-Octyl-1,3-selenazolidin-2-yl)-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one CAS No. 65709-96-8

2-(3-Octyl-1,3-selenazolidin-2-yl)-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one

Katalognummer: B14490336
CAS-Nummer: 65709-96-8
Molekulargewicht: 444.5 g/mol
InChI-Schlüssel: WSWRNSMIKFSPLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Octyl-1,3-selenazolidin-2-yl)-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one is a complex organic compound that features a selenazolidine ring, a phenylhydrazine moiety, and a cyclohexadienone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Octyl-1,3-selenazolidin-2-yl)-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Selenazolidine Ring: This could involve the reaction of an octylamine with a selenoamide under specific conditions to form the selenazolidine ring.

    Introduction of the Phenylhydrazine Moiety: This step might involve the reaction of the selenazolidine intermediate with phenylhydrazine under acidic or basic conditions.

    Cyclohexadienone Core Formation: The final step could involve the cyclization of the intermediate to form the cyclohexadienone core, possibly through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Octyl-1,3-selenazolidin-2-yl)-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions could lead to the formation of selenide or hydrazine derivatives.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylhydrazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents might be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield selenoxide derivatives, while reduction could produce selenide or hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be studied for its potential biological activity. The presence of the selenazolidine ring and phenylhydrazine moiety might confer interesting pharmacological properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent. Its unique structure

Eigenschaften

CAS-Nummer

65709-96-8

Molekularformel

C23H31N3OSe

Molekulargewicht

444.5 g/mol

IUPAC-Name

2-(3-octyl-1,3-selenazolidin-2-yl)-4-phenyldiazenylphenol

InChI

InChI=1S/C23H31N3OSe/c1-2-3-4-5-6-10-15-26-16-17-28-23(26)21-18-20(13-14-22(21)27)25-24-19-11-8-7-9-12-19/h7-9,11-14,18,23,27H,2-6,10,15-17H2,1H3

InChI-Schlüssel

WSWRNSMIKFSPLP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCN1CC[Se]C1C2=C(C=CC(=C2)N=NC3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.